molecular formula C10H16BrNO3 B063864 4-Hydroxy-3-((trimethylammonio)methyl)catechol CAS No. 159662-73-4

4-Hydroxy-3-((trimethylammonio)methyl)catechol

Cat. No.: B063864
CAS No.: 159662-73-4
M. Wt: 278.14 g/mol
InChI Key: UKPGQPPNPZUPQM-UHFFFAOYSA-N
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Description

4-Hydroxy-3-((trimethylammonio)methyl)catechol is a chemical compound with the molecular formula C₁₀H₁₆NO₃⁺ and a molecular weight of 198.239 g/mol This compound is known for its unique structure, which includes a catechol moiety substituted with a trimethylammonio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-((trimethylammonio)methyl)catechol typically involves the following steps:

    Starting Materials: The synthesis begins with catechol as the primary starting material.

    Methylation: Catechol undergoes methylation to introduce the trimethylammonio group. This step often involves the use of methylating agents such as methyl iodide (CH₃I) in the presence of a base like sodium hydroxide (NaOH).

    Hydroxylation: The hydroxylation of the methylated intermediate is carried out to introduce the hydroxyl groups at the desired positions on the aromatic ring. This step may involve the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or other suitable reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors may be used.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-((trimethylammonio)methyl)catechol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms. Reducing agents such as sodium borohydride (NaBH₄) are commonly used.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring are replaced by other groups. Halogenation and nitration are examples of such reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Quinones, oxidized catechol derivatives

    Reduction: Reduced catechol derivatives

    Substitution: Halogenated or nitrated catechol derivatives

Scientific Research Applications

4-Hydroxy-3-((trimethylammonio)methyl)catechol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and as a component in drug delivery systems.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-((trimethylammonio)methyl)catechol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.

    Enzyme Inhibition: It may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting protective effects on cells.

    Signal Transduction: The compound can modulate signal transduction pathways, influencing cellular responses to external stimuli.

Comparison with Similar Compounds

4-Hydroxy-3-((trimethylammonio)methyl)catechol can be compared with other similar compounds, such as:

    Catechol: The parent compound, catechol, lacks the trimethylammonio group and has different chemical and biological properties.

    Dopamine: A neurotransmitter with a similar catechol structure but with an amine group instead of the trimethylammonio group.

    Norepinephrine: Another neurotransmitter with a catechol structure, but with an additional hydroxyl group and an amine group.

The uniqueness of this compound lies in its trimethylammonio group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

trimethyl-[(2,3,6-trihydroxyphenyl)methyl]azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3.BrH/c1-11(2,3)6-7-8(12)4-5-9(13)10(7)14;/h4-5H,6H2,1-3H3,(H2-,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPGQPPNPZUPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=C(C=CC(=C1O)O)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159662-73-4
Record name 4-Hydroxy-3-((trimethylammonio)methyl)catechol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159662734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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